![molecular formula C15H15N7O2 B2722231 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone CAS No. 1795304-01-6](/img/structure/B2722231.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone
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Overview
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone” is a complex organic molecule that contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a furan ring . It is likely to be a part of a larger class of compounds known as 1,2,4-triazole derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate starting materials in the presence of suitable reagents . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques like NMR and MS analysis .Molecular Structure Analysis
The molecular structure of such compounds is typically established by NMR and MS analysis . Single-crystal X-ray diffraction analysis can also provide valuable information about the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-triazole ring, the pyrimidine ring, the piperazine ring, and the furan ring can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point can be determined experimentally . The IR absorption spectra can provide information about the functional groups present in the compound .Scientific Research Applications
- The 1,2,4-triazole ring in the compound’s structure contributes to its significant antibacterial activity . Researchers have explored derivatives of this scaffold for their potential as novel antimicrobial agents. Given the global spread of drug resistance in bacteria, harnessing the optimum antibacterial potential of 1,2,4-triazoles is crucial.
- High nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, have been studied extensively due to their usefulness in chemotherapy . Investigating the compound’s cytotoxic activity against cancer cell lines could provide valuable insights.
Antibacterial Agents
Chemotherapy and Cancer Research
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities. They are often involved in interactions with various enzymes and receptors in the cell .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its targets. Some common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis .
Biochemical pathways
The affected pathways will depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in DNA synthesis, it could affect the cell cycle and DNA replication processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. For example, the presence of the piperazine ring may influence the compound’s solubility and absorption .
Result of action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. This could range from cell death in the case of anticancer activity, to inhibition of microbial growth in the case of antimicrobial activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
The future research directions for this compound could involve further exploration of its anticancer properties . It could also involve the design and development of more selective and potent anticancer molecules based on the structural optimization platform provided by 1,2,4-triazole benzoic acid hybrids .
properties
IUPAC Name |
furan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c23-15(12-1-6-24-8-12)21-4-2-20(3-5-21)13-7-14(18-10-17-13)22-11-16-9-19-22/h1,6-11H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKAJYGRCVTZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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